molecular formula C13H13FN2O2S B2435442 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2329459-77-8

1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2435442
CAS No.: 2329459-77-8
M. Wt: 280.32
InChI Key: QQXLVUZLJUBNAN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea functional group attached to a fluorinated methoxyphenyl ring and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of an isocyanate with an amine. One possible route could be:

    Starting Materials: 4-Fluoro-3-methoxyaniline and thiophen-2-ylmethyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The amine is added to the isocyanate in the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential inhibitor of enzymes or receptors.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Interact with cell surface receptors to alter signaling pathways.

    Pathways Involved: Could involve pathways related to inflammation, cancer, or metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(4-Fluoro-3-methoxyphenyl)-3-(phenylmethyl)urea

Uniqueness

1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of fluorine, methoxy, and thiophene groups, which may confer specific biological activity or chemical reactivity not seen in other similar compounds.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-18-12-7-9(4-5-11(12)14)16-13(17)15-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXLVUZLJUBNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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